Product packaging for 8-Bromo-3-nitro-2(1H)-quinolinone(Cat. No.:)

8-Bromo-3-nitro-2(1H)-quinolinone

Cat. No.: B14077605
M. Wt: 269.05 g/mol
InChI Key: OHNXGBANQIJTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-3-nitro-2(1H)-quinolinone (CAS 2088713-92-0) is a high-purity chemical reagent supplied with a minimum purity of 98% . This compound belongs to the 8-nitroquinolin-2(1H)-one class of molecules, a pharmacophore of significant interest in medicinal chemistry for its potential as an anti-kinetoplastid agent . Research indicates that derivatives of this scaffold can be selectively bioactivated by parasitic type 1 nitroreductases (NTR1), such as those found in Leishmania donovani and Trypanosoma brucei brucei , leading to the generation of cytotoxic metabolites . The presence of both the nitro group and the bromine atom on the quinolinone core makes this compound a versatile and valuable building block for further structure-activity relationship (SAR) studies and for the synthesis of more complex derivatives via cross-coupling reactions . Researchers are exploring this family of compounds to develop novel treatments for neglected tropical diseases like visceral leishmaniasis and Human African Trypanosomiasis (sleeping sickness) . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2O3 B14077605 8-Bromo-3-nitro-2(1H)-quinolinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

8-bromo-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5-4-7(12(14)15)9(13)11-8(5)6/h1-4H,(H,11,13)

InChI Key

OHNXGBANQIJTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 8 Bromo 3 Nitro 2 1h Quinolinone and Analogous Systems

Detailed Mechanisms of Electrophilic Aromatic Substitution on Quinolinone Ring Systems

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a nuanced reactivity towards electrophiles. The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. nih.gov Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring, with the 5- and 8-positions being the most favored sites for substitution. nih.govwikipedia.orgyoutube.com This regioselectivity is attributed to the greater stability of the resulting cationic intermediate (arenium ion), where the aromatic sextet of the pyridine ring can be preserved. usd.edu

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process. mdpi.comnih.gov The first, and typically rate-determining, step involves the attack of the π-electron system of the aromatic ring on the electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. organic-chemistry.org In the second step, a proton is abstracted from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. mdpi.comnih.gov

In the context of substituted quinolinones, the nature and position of existing substituents profoundly influence the rate and regioselectivity of further electrophilic attack. Activating groups, which donate electron density to the ring, increase the reaction rate and direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgmdpi.comcsbsju.edu Conversely, deactivating groups, such as halogens and nitro groups, withdraw electron density, slowing down the reaction and directing incoming electrophiles to the meta position. wikipedia.orgmdpi.comcsbsju.edu

For a molecule like 8-bromo-2(1H)-quinolinone, the bromo substituent at the 8-position is a deactivating, ortho-, para-director. However, since the 8-position is on the carbocyclic ring, its primary influence will be on that ring. Nitration of 8-bromoquinoline, a related system, has been shown to yield 8-bromo-5-nitroquinoline, indicating that the nitro group is directed to the 5-position, which is para to the bromine atom and also one of the inherently favored positions for electrophilic attack on the quinoline nucleus. nih.gov

In the case of 1-methyl-2-quinolone, nitration studies have revealed that the nitro group is introduced in the order of 6- > 3- ≈ 8-positions. nih.gov This suggests that the C-6 position is the most activated, followed by the C-3 and C-8 positions. The presence of multiple deactivating groups, as in 8-bromo-3-nitro-2(1H)-quinolinone, would render the entire molecule highly resistant to further electrophilic aromatic substitution. Any subsequent electrophilic attack would be expected to be very slow and would likely be directed to the least deactivated available position on the carbocyclic ring, which would be influenced by the combined directing effects of the bromo and nitro groups already present.

Nucleophilic Displacement and Addition-Elimination Pathways

The electron-deficient nature of the quinolinone ring, particularly when substituted with electron-withdrawing groups like a nitro group, makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNA_r) is a key reaction pathway for such systems, typically proceeding via an addition-elimination mechanism. youtube.comCurrent time information in London, GB. This mechanism involves the initial attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the subsequent step, a leaving group is expelled, and the aromaticity of the ring is restored.

In quinolinone derivatives, a halogen substituent at the 4-position is particularly labile towards nucleophilic displacement. The reactivity of this position is significantly enhanced by the presence of a nitro group at the 3-position, which helps to stabilize the negative charge of the Meisenheimer intermediate through resonance. nih.gov Studies on 4-chloro-2-methyl-3-nitroquinolines have demonstrated the high reactivity of the 4-position towards various nucleophiles, leading to the synthesis of a range of substituted quinolines. nih.gov

For this compound, nucleophilic attack could potentially occur at several sites. Based on the principles outlined above, the 4-position is a likely site for nucleophilic attack, which could lead to either displacement of a hydride ion (if the reaction is an oxidative nucleophilic substitution of hydrogen) or, more plausibly, initiate a cine-substitution pathway resulting in the expulsion of the 3-nitro group.

The general mechanism for nucleophilic addition-elimination at a carbonyl group, which is part of the lactam structure in the 2-quinolinone, involves the initial attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate. youtube.commdpi.com Subsequent elimination of a leaving group from this intermediate regenerates the carbonyl group. However, in the case of the 2(1H)-quinolinone ring, the amide bond is generally stable and not prone to cleavage under typical nucleophilic substitution conditions.

Metal-Catalyzed Reaction Mechanisms, Including Oxidative Addition and Reductive Elimination

Metal-catalyzed cross-coupling reactions, particularly those employing palladium, have become indispensable tools for the functionalization of aryl halides, including bromoquinolines. nih.gov These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. csbsju.edulibretexts.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (e.g., this compound) to a low-valent metal complex, typically a Pd(0) species. csbsju.eduyoutube.comresearchgate.net In this step, the palladium center inserts into the carbon-bromine bond, leading to the formation of a square planar Pd(II) complex. The oxidation state of palladium changes from 0 to +2. The presence of electron-withdrawing groups on the aryl halide can influence the rate of oxidative addition.

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this process, an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. This step regenerates the Pd(II) complex, now bearing two organic ligands.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic ligands on the palladium center couple, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org This step is the product-forming step of the reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. youtube.comorganic-chemistry.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the arylamine product and regenerates the Pd(0) catalyst. For this compound, Buchwald-Hartwig amination would be a viable method to introduce an amino group at the 8-position.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, also provide a means for nucleophilic substitution on aryl halides. nih.gov These reactions are particularly useful for the formation of carbon-oxygen and carbon-nitrogen bonds. The exact mechanism of copper-catalyzed cross-coupling reactions is often more complex and less universally agreed upon than for palladium, but it is generally believed to involve Cu(I)/Cu(III) or other catalytic cycles.

Given the presence of the 8-bromo substituent, this compound is a suitable substrate for these metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 8-position. The nitro group at the 3-position, being strongly electron-withdrawing, would likely have an electronic effect on the reactivity of the 8-bromo group in these transformations.

Radical-Mediated Transformations and Reaction Intermediates

While ionic pathways are common for quinolinone systems, radical-mediated transformations offer alternative routes for functionalization. The nitro group, in particular, can play a significant role in initiating or participating in radical reactions.

Nitroaromatic compounds can undergo single-electron reduction to form radical anions. These radical anions can then participate in a variety of subsequent reactions. For instance, in the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, the radical anion of an aryl halide can fragment to produce an aryl radical and a halide anion. This aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting aryl halide to propagate the radical chain reaction.

Cycloaddition Reaction Mechanisms, e.g., 1,3-Dipolar Cycloadditions

The quinolinone ring system, particularly when activated by electron-withdrawing groups, can participate in cycloaddition reactions. The double bond within the heterocyclic ring of the quinolinone can act as a dienophile or a dipolarophile in these reactions.

One important class of cycloaddition reactions is the 1,3-dipolar cycloaddition. In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, a double bond of the quinolinone ring) to form a five-membered heterocyclic ring. The nitro group at the 3-position can significantly influence the reactivity of the adjacent double bond, making it more susceptible to attack by 1,3-dipoles.

For instance, 1-methyl-3,6,8-trinitro-2-quinolone has been shown to readily undergo cycloaddition with dienes. nih.gov The reaction of this trinitroquinolone with cyclopentadiene (B3395910) proceeds smoothly to furnish a tetracyclic compound, which can then aromatize via elimination of nitrous acid. This demonstrates that the activated double bond of the quinolone ring can effectively participate in cycloaddition reactions.

While specific examples involving this compound in cycloaddition reactions are scarce in the readily available literature, the electronic properties of this molecule suggest that it could potentially act as a reactant in such transformations. The electron-withdrawing nitro group at the 3-position would activate the C3=C4 double bond towards cycloaddition reactions, opening up possibilities for the synthesis of more complex, fused heterocyclic systems.

Advanced Structural Elucidation and Spectroscopic Characterization of 8 Bromo 3 Nitro 2 1h Quinolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 8-Bromo-3-nitro-2(1H)-quinolinone derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Unambiguous Assignment of Proton (¹H) and Carbon (¹³C) Resonances

The unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the foundational step in the structural analysis of quinolinone derivatives. tsijournals.comnih.gov In ¹H NMR spectra of quinoline (B57606) derivatives, aromatic protons typically appear in a specific region, and their chemical shifts are influenced by the electronic effects of substituents on the quinoline ring. uncw.edu For instance, the presence of an electron-withdrawing nitro group and a bromine atom in this compound will cause downfield shifts for nearby protons.

Similarly, ¹³C NMR spectra provide information on each carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinolinone core are characteristic and are influenced by the substituents. For example, carbons directly attached to the bromine and nitro groups will exhibit distinct chemical shifts. The lactam carbonyl carbon (C2) will also have a characteristic resonance.

A detailed analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values allows for the initial assignment of many proton and carbon signals. However, for a complex molecule like this compound, one-dimensional spectra often lead to overlapping signals and ambiguities.

Proton (¹H) Exemplary Chemical Shift Range (ppm) Multiplicity
H48.0 - 9.0Singlet
H57.5 - 8.5Doublet
H67.0 - 8.0Triplet
H77.5 - 8.5Doublet
NH (1H)10.0 - 12.0Broad Singlet
Carbon (¹³C) Exemplary Chemical Shift Range (ppm)
C2 (C=O)160 - 170
C3 (C-NO₂)130 - 140
C4140 - 150
C4a120 - 130
C5125 - 135
C6120 - 130
C7130 - 140
C8 (C-Br)110 - 120
C8a135 - 145

Note: The chemical shift values are illustrative and can vary based on the solvent and specific derivative.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To overcome the limitations of 1D NMR, a variety of two-dimensional (2D) NMR experiments are employed to establish definitive atomic connectivity and spatial relationships. nih.govsdsu.eduyoutube.comprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in the aromatic rings of the quinolinone scaffold.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. sdsu.eduresearchgate.net Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range (typically 2-4 bond) correlations between protons and carbons. sdsu.eduresearchgate.net HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by connecting different spin systems identified through COSY. For instance, the proton at position 4 (H4) would show a correlation to the carbonyl carbon (C2) and the carbons of the adjacent benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. nih.govresearchgate.net Cross-peaks indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the conformation and stereochemistry of the molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in this compound derivatives can be achieved.

Conformational Analysis via NMR Spectroscopic Data

NMR data, particularly coupling constants and NOE enhancements, can provide insights into the preferred conformation of the molecule in solution. nih.gov The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the coupled protons through the Karplus equation. This can help to define the geometry of flexible parts of the molecule.

Furthermore, NOESY or ROESY data can reveal through-space interactions that are indicative of specific conformational preferences. nih.gov For example, the observation of an NOE between protons on different rings can confirm a particular spatial arrangement. Studies on quinoline derivatives have shown that intermolecular stacking can be influenced by substituent positions, which can be observed through concentration-dependent NMR studies. uncw.eduuncw.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent functional groups:

Functional Group Vibrational Mode Characteristic Frequency Range (cm⁻¹)
N-H (Lactam)Stretching3100 - 3300
C=O (Lactam)Stretching1650 - 1700
NO₂ (Nitro)Asymmetric Stretching1500 - 1570
NO₂ (Nitro)Symmetric Stretching1300 - 1370
C=C (Aromatic)Stretching1450 - 1600
C-H (Aromatic)Stretching3000 - 3100
C-BrStretching500 - 650

The presence of strong absorption bands in these regions provides clear evidence for the lactam, nitro, and aromatic functionalities within the molecule. The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the lactam.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent molecule and its fragments with high precision. This allows for the determination of the elemental composition of this compound, confirming its molecular formula.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.infodocbrown.info This results in two peaks of almost equal intensity separated by two mass units (M and M+2).

In addition to the molecular ion, the mass spectrum will show a series of fragment ions resulting from the breakdown of the parent molecule in the mass spectrometer. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO. For this compound, characteristic fragmentation could involve:

Loss of the nitro group (NO₂)

Loss of the bromine atom (Br)

Cleavage of the lactam ring

Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. unimi.itmdpi.comnih.gov By diffracting X-rays through a single crystal of this compound, it is possible to obtain a detailed electron density map, from which the precise positions of all atoms can be determined.

The data obtained from XRD analysis provides:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The exact conformation of the molecule in the crystalline state.

Planarity: Information on the planarity of the quinolinone ring system.

Supramolecular interactions: Details of how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O of the lactam) and π-π stacking interactions between the aromatic rings. acs.orgresearchgate.netresearchgate.net These interactions are crucial for understanding the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Electronic and Vibrational Studies of this compound Derivatives

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For quinolinone derivatives, the spectra are typically characterized by π-π* and n-π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent used for analysis.

In related quinoline derivatives, π-π* transitions are often observed in the 200-400 nm range. The introduction of a bromine atom (a bromo group) and a nitro group onto the quinolinone scaffold is expected to significantly influence the electronic absorption spectrum. The bromo group, being an auxochrome, and the strongly electron-withdrawing nitro group can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the extension of the conjugated π-system and the introduction of new electronic transitions. For instance, studies on other quinoline derivatives have demonstrated that substituents can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. nih.govmdpi.com

The solvent can also play a crucial role in the UV-Vis spectra of polar molecules like this compound. In polar solvents, n-π* transitions typically undergo a hypsochromic (blue) shift, while π-π* transitions may show a bathochromic (red) shift.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Transition TypeExpected Wavelength Range (nm)Notes
π-π250-450The presence of bromo and nitro groups is likely to cause a red shift compared to the parent quinolinone. The exact position would depend on the interplay of their electronic effects.
n-π300-500These transitions, involving non-bonding electrons on the oxygen and nitrogen atoms, are generally weaker than π-π* transitions and may be sensitive to solvent polarity. They might be obscured by the more intense π-π* bands.

Note: This table is predictive and based on general principles and data from related compounds. Specific experimental values for this compound are not available in the cited literature.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for studying the vibrational modes of a molecule, providing a detailed fingerprint of its structure. The Raman spectrum arises from the inelastic scattering of photons by molecular vibrations. For this compound, characteristic Raman bands would be expected for the quinolinone core, the C-Br bond, and the nitro group.

The vibrational modes of the quinolinone ring system would give rise to a series of bands in the fingerprint region (typically below 1600 cm⁻¹). These include ring stretching and deformation modes. The carbonyl group (C=O) of the quinolinone structure typically exhibits a strong Raman band in the region of 1650-1700 cm⁻¹.

The nitro group (NO₂) has characteristic symmetric and asymmetric stretching vibrations. The symmetric stretch usually appears as a strong band in the 1300-1380 cm⁻¹ region, while the asymmetric stretch is found at higher wavenumbers, typically between 1500 and 1570 cm⁻¹. These bands can be sensitive to the electronic environment and conjugation within the molecule. The presence of the electron-withdrawing nitro group can also influence the vibrational frequencies of the aromatic ring.

Table 2: Expected Characteristic Raman Bands for this compound

Functional Group/VibrationExpected Raman Shift (cm⁻¹)Notes
C=O Stretch (Amide)1650-1700A strong band characteristic of the 2-quinolinone structure.
NO₂ Asymmetric Stretch1500-1570Expected to be a strong band, its position influenced by conjugation with the quinolinone ring.
NO₂ Symmetric Stretch1300-1380Another characteristic strong band for the nitro group.
Aromatic C=C Stretch1400-1600Multiple bands are expected in this region, corresponding to the vibrations of the quinoline ring system.
C-N Stretch1200-1350Vibrations associated with the C-N bonds within the heterocyclic ring and the C-NO₂ bond.
C-Br Stretch500-700A band of variable intensity, characteristic of the carbon-bromine bond.

Note: This table is predictive and based on general principles and data from related compounds. Specific experimental values for this compound are not available in the cited literature.

Computational and Theoretical Chemistry of 8 Bromo 3 Nitro 2 1h Quinolinone

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. modgraph.co.uk It is a widely used tool for predicting molecular properties.

Optimized Molecular Geometries and Conformational Energetics

A DFT study on 8-Bromo-3-nitro-2(1H)-quinolinone would begin with geometry optimization. This process calculates the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles. For flexible molecules, a conformational analysis would identify different stable conformers and their relative energies, revealing the most likely shapes the molecule will adopt. For similar heterocyclic compounds, DFT has been successfully used to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.comscience.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations would map the spatial distribution of these orbitals on the this compound structure, indicating the likely sites for nucleophilic and electrophilic attack. For instance, in many organic molecules, the HOMO is often distributed over electron-rich regions, while the LUMO is located on electron-deficient parts. bhu.ac.in

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites. bhu.ac.in

Red Regions (Negative Potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack. In this compound, these would likely be around the oxygen atoms of the nitro and carbonyl groups.

Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to heteroatoms.

Green Regions (Neutral Potential): Represent areas with a neutral electrostatic potential.

The MEP map provides a clear, color-coded guide to the charge distribution and is frequently used to understand how a molecule will interact with other molecules, including biological receptors. bhu.ac.inresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uknih.gov Comparing these calculated shifts with experimental spectra is a powerful method for structural elucidation and assignment.

Vibrational Frequencies: DFT can compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific functional groups and vibrational modes. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While no MD simulation studies were found for this compound, this technique would be essential for understanding its behavior in a biological or solution-phase environment. MD simulations model the physical movements of atoms and molecules over time, providing insights into:

Conformational Changes: How the molecule's shape changes over time.

Solvation: How the molecule interacts with solvent molecules.

Binding to a Target: How the molecule might interact and bind with a protein or other biological target.

MD simulations, often combined with DFT (in QM/MM methods), offer a bridge between static electronic structure and the dynamic reality of chemical and biological systems.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) Analysis

QTAIM is a theoretical model that defines chemical concepts like atoms and bonds based on the topology of the electron density. nih.govresearchgate.net A QTAIM analysis of this compound would:

Identify Bond Critical Points (BCPs) , which are indicators of chemical bonds.

Analyze the properties at these BCPs (e.g., electron density, Laplacian of electron density) to characterize the nature of the bonds (covalent, ionic, etc.).

Map the paths of chemical bonds, creating a molecular graph that represents the structure.

NCI analysis is a visualization technique used to identify and characterize non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes, which are crucial for understanding supramolecular chemistry and biological recognition. nih.gov NCI plots use the reduced density gradient (RDG) to highlight these interactions in real space, typically color-coding them by their strength. For a molecule like this compound, NCI analysis could reveal intramolecular hydrogen bonds or how it might form intermolecular interactions in a crystal or with a receptor. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

The exploration of this compound and its analogs in computational and theoretical chemistry has been pivotal in understanding the structural features essential for their biological activity, particularly as antiparasitic agents. Through Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development, researchers have been able to delineate the chemical properties that govern the potency of these compounds, guiding the synthesis of more effective derivatives.

Pharmacophore modeling for the 8-nitroquinolin-2(1H)-one scaffold has identified several key features crucial for its antitrypanosomal activity. The 8-nitro group is a critical component, and its absence leads to inactive compounds. nih.gov This group, in conjunction with the lactam function at position 2, is involved in an intramolecular hydrogen bond that influences the molecule's redox potential, a key factor in its mechanism of action. nih.gov The bioactivation of these compounds is mediated by parasitic nitroreductases (NTRs), which are absent in mammalian cells, providing a degree of selectivity. nih.gov

Structure-activity relationship (SAR) studies have further refined the pharmacophore by investigating the impact of substituents at various positions on the quinolinone ring. The introduction of a bromine atom at position 3, as seen in the parent compound this compound, has been a focal point of these investigations.

A significant advancement in understanding the SAR of this class of compounds came from a pharmacomodulation study at position 6 of the 8-nitroquinolin-2(1H)-one pharmacophore. This study led to the identification of a potent 6-bromo-substituted derivative with high activity against Trypanosoma brucei and T. cruzi. nih.govmdpi.com The research highlighted that the introduction of a bromine atom at the 6-position significantly enhances antitrypanosomal activity compared to the unsubstituted 8-nitroquinolin-2(1H)-one. nih.gov

Further studies involving modifications at position 3 have shown that introducing a para-carboxyphenyl group can result in a selective antitrypanosomal agent. nih.gov This suggests that while the core 8-nitro-2(1H)-quinolinone structure provides the fundamental pharmacophore, substitutions at positions 3 and 6 are key for modulating potency and selectivity.

While detailed 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) specifically for this compound are not extensively reported in the public domain, the principles of QSAR have been applied to the broader class of quinolinone derivatives for various biological targets. For instance, 2D and 3D-QSAR models have been successfully developed for quinoline (B57606) derivatives targeting Plasmodium falciparum, the parasite responsible for malaria. nih.gov These models have demonstrated high predictive capacity with significant statistical parameters such as r² and q², indicating a strong correlation between the structural features and biological activity. nih.gov Although targeting a different organism, these studies underscore the utility of QSAR in the design of antiparasitic agents based on the quinoline scaffold.

The general findings from SAR and pharmacophore studies on 8-nitroquinolin-2(1H)-one derivatives provide a qualitative framework that is foundational for future quantitative modeling. The key determinants of activity that would be critical inputs for any QSAR model include:

The presence of the 8-nitro group: Essential for bioactivation by parasitic nitroreductases.

Substituents at position 3: The nature of the substituent (e.g., bromo, aryl) significantly influences activity.

Substituents at position 6: Introduction of a halogen, particularly bromine, has been shown to dramatically increase potency.

The following table summarizes the key structural elements and their impact on the activity of 8-nitroquinolin-2(1H)-one derivatives based on published research findings.

PositionSubstituentEffect on Antitrypanosomal ActivityReference
8NitroEssential for activity nih.gov
3BromoContributes to activity nih.gov
3p-carboxyphenylLeads to selective antitrypanosomal activity nih.gov
6BromoSignificantly enhances activity nih.gov

The development of a specific and robust QSAR model for this compound and its close analogs would be a valuable next step. Such a model would allow for the virtual screening of new derivatives and a more precise prediction of their biological activity, thereby accelerating the discovery of novel and more effective antiparasitic drug candidates.

Mechanistic Insights into Biological Activities in Vitro and in Silico Studies

Elucidation of Molecular Targets and Interaction Mechanisms

The biological effects of 8-Bromo-3-nitro-2(1H)-quinolinone and related compounds stem from their interactions with specific molecular targets within cells. These interactions can disrupt essential cellular processes, leading to outcomes such as cell death or inhibition of replication.

Computational docking studies have been instrumental in predicting the binding affinity of quinoline (B57606) derivatives for various protein kinases. These studies have shown that substituted quinoline derivatives can fit into the allosteric binding sites of both wild-type and mutated EGFR (Epidermal Growth Factor Receptor) enzymes, suggesting a high potential for inhibitory activity. nih.gov For instance, a comparative molecular docking study on wild-type (PDB: 4I23) and T790M mutated (PDB: 2JIV) EGFR, as well as T790M/C797S mutated (PDB ID: 5D41) EGFR, confirmed the high potency and flexibility of these compounds in binding to these enzymes. nih.gov In vitro enzymatic assays have further validated these computational predictions, with some quinoline derivatives demonstrating significant cytotoxic effects against cancer cell lines like HCC827, H1975, A549, and HT-29. nih.gov

Quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, thereby inducing DNA strand breaks and bacterial cell death. nih.gov The interaction is often mediated by a water-metal ion bridge, where a divalent metal ion is chelated by the C3/C4 keto acid of the quinolone. nih.gov This complex then interacts with conserved serine and glutamic acid residues in the enzyme, anchoring the drug and facilitating its inhibitory action. nih.gov While the relative importance of gyrase versus topoisomerase IV as the primary target can vary depending on the bacterial species and the specific quinolone, both are crucial to the antimicrobial efficacy of this class of compounds. nih.gov

Certain quinolinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B). ebi.ac.uk Structure-activity relationship studies have revealed that the position of substitution on the quinolinone scaffold is critical for inhibitory potency. For example, substitution at the C7 position of the 3,4-dihydro-2(1H)-quinolinone scaffold results in significantly more potent MAO-B inhibition compared to substitution at the C6 position. ebi.ac.uk Specifically, a benzyloxy group at C7 is more favorable for activity than a phenylethoxy or phenylpropoxy group at the same position. ebi.ac.uk Additionally, some compounds, while not this compound itself, have shown inhibitory activity against human carbonic anhydrase II, a zinc metalloenzyme. nih.govnih.gov

A significant mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated by an increase in the production of reactive oxygen species (ROS). nih.govwaocp.org The accumulation of ROS can lead to mitochondrial dysfunction and the activation of caspase-3 dependent intrinsic apoptotic signaling pathways. nih.gov This can trigger cell cycle arrest at the G1/S and G2/M phases, ultimately leading to cell death. nih.gov In some cancer cell lines that are resistant to other apoptosis-inducing agents, the generation of ROS can enhance their sensitivity to treatment. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

The biological activity of this compound and its analogs is highly dependent on their chemical structure. SAR analysis helps to identify the key molecular features responsible for their therapeutic effects.

For antitrypanosomal activity, the presence of a nitro group at the 8-position of the quinolinone scaffold is crucial, as derivatives lacking this group are inactive. nih.govird.fr Furthermore, the introduction of a bromine atom at the 6-position significantly enhances antitrypanosomal activity. nih.govird.fr For instance, a 6-bromo substituted derivative was found to be 334 times more active than the parent 8-nitroquinolin-2(1H)-one. nih.govird.fr The position of the bromine atom is also important, with the 6-bromo isomer being 27 times more active than the 3-bromo isomer. nih.govird.fr

In the context of anticancer activity, modifications to the 8-hydroxyquinoline (B1678124) scaffold have been explored. The removal of the quinoline nitrogen or shifting its position can reduce the compound's toxicity. acs.org

The following table summarizes the structure-activity relationships of some 8-nitroquinolin-2(1H)-one analogs against Trypanosoma brucei brucei:

CompoundSubstitutionEC₅₀ (nM)
8-nitroquinolin-2(1H)-oneNone4000
3-bromo-8-nitroquinolin-2(1H)-one3-Bromo330
6-bromo-8-nitroquinolin-2(1H)-one6-Bromo12
3-chloro-8-nitroquinolin-2(1H)-one3-Chloro1200
3-chloro-6-bromo-8-nitroquinolin-2(1H)-one3-Chloro, 6-Bromo12

Data sourced from Pedron et al., 2020. nih.govird.frresearchgate.netacs.org

Mechanistic Basis of Antimicrobial and Antiparasitic Activity

The antimicrobial and antiparasitic activities of nitroaromatic compounds like this compound are often dependent on their bioactivation by parasitic nitroreductases (NTRs). nih.gov These enzymes, which are present in parasites like Leishmania and Trypanosoma, reduce the nitro group of the drug to generate cytotoxic metabolites such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov These reactive species can then form covalent adducts with essential macromolecules like DNA and proteins, leading to parasite death. bvsalud.org

Specifically, type 1 NTRs, found in the mitochondria of Leishmania and Trypanosoma, are implicated in the bioactivation of these compounds. nih.gov The redox potential of the molecule is a key determinant of its suitability as a substrate for these NTRs. nih.govird.fr An intramolecular hydrogen bond between the nitro group and the lactam function in 8-nitroquinolin-2(1H)-ones is thought to be important for conferring a suitable redox potential for antileishmanial activity. nih.gov

Role of Nitroreductase Bioactivation in Antitrypanosomal and Antileishmanial Activity

The antiparasitic action of nitroaromatic compounds, including derivatives of 8-nitroquinolin-2(1H)-one, is largely attributed to their bioactivation by parasitic nitroreductases (NTRs). nih.gov These enzymes, which are present in kinetoplastid parasites like Trypanosoma and Leishmania, play a crucial role in the metabolic activation of nitrodrugs. nih.gov NTRs are flavin-dependent enzymes that catalyze the reduction of the nitro group on these compounds into highly reactive and cytotoxic metabolites, such as nitroso and hydroxylamine derivatives. nih.gov These reactive species can then form covalent bonds with essential biomolecules within the parasite, including DNA and proteins, leading to cellular damage and death. nih.gov

In the context of Leishmania, two types of nitroreductases have been identified: a mitochondrial NTR1 that facilitates a two-electron reduction and a cytosolic NTR2 that carries out a one-electron reduction. nih.gov In contrast, Trypanosoma species possess a mitochondrial type 1 NTR. nih.govnih.gov Studies on 8-nitroquinolin-2(1H)-one derivatives have shown that these compounds can be selectively bioactivated by these parasitic NTRs. For instance, certain derivatives exhibit significantly lower half-maximal effective concentrations (EC₅₀) in Leishmania donovani strains that overexpress NTR1, confirming the role of this enzyme in their mechanism of action. nih.gov This bioactivation pathway underscores the selective toxicity of these compounds against the parasites, as the necessary activating enzymes are not present in the same form in mammalian host cells.

The table below summarizes the activity of some 8-nitroquinolin-2(1H)-one derivatives against parasitic strains, highlighting the importance of nitroreductase bioactivation.

CompoundParasite StrainEC₅₀ (µM) on Wild-Type StrainEC₅₀ (µM) on NTR1-Overexpressing StrainFold Decrease in EC₅₀
Hit 1 L. donovaniNot specifiedNot specifiedNot specified
Compound 7 L. donovaniNot specifiedNot specified3.5
Compound 12 L. donovaniNot specifiedNot specified16

Data adapted from studies on 8-nitroquinolin-2(1H)-one derivatives, which are structurally related to this compound. nih.gov

Mechanisms of Resistance and Efflux Pump Modulation

Resistance to antimicrobial agents is a significant challenge, and one of the key mechanisms is the active removal of drugs from the cell by efflux pumps. nih.gov These pumps are transmembrane proteins that can recognize and expel a wide range of substrates, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. nih.govyoutube.com While direct evidence for resistance to this compound via efflux pumps is not extensively documented, the role of these pumps in resistance to other nitroaromatic and quinoline-based drugs is well-established. nih.govnih.gov

For example, in bacteria like Klebsiella pneumoniae, efflux pumps such as AcrAB and OqxAB have been shown to contribute to resistance against nitrofurantoin, a nitroaromatic antibiotic. nih.gov Overexpression of these pumps leads to a significant increase in the minimum inhibitory concentration (MIC) of the drug. nih.gov Conversely, the use of efflux pump inhibitors can restore the susceptibility of resistant strains to the antibiotic. youtube.comnih.gov

Quinoline derivatives themselves have been investigated as potential efflux pump inhibitors. nih.gov This suggests a dual role for some quinoline compounds, where they may not only possess inherent antimicrobial activity but also act as sensitizing agents for other drugs by blocking resistance mechanisms. The ability of a compound to modulate efflux pump activity is a critical factor in its potential to overcome multidrug resistance. nih.gov

In Vitro Anti-Inflammatory and Anticancer Mechanistic Pathways

Quinoline and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory and anticancer effects. arabjchem.orgresearchgate.netresearchgate.net The mechanisms underlying these activities are multifaceted and often involve the modulation of key signaling pathways and enzymes.

Anti-Inflammatory Mechanisms:

The anti-inflammatory properties of quinoline derivatives have been linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov Specifically, some synthetic quinoline compounds have demonstrated potent inhibition of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. nih.gov Molecular docking studies have further supported this mechanism by showing that quinoline derivatives can effectively bind to the active site of the COX-2 enzyme. nih.gov Additionally, some quinoline derivatives may exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). researchgate.net

Anticancer Mechanisms:

The anticancer activity of quinoline derivatives is attributed to a variety of mechanisms that can induce cell cycle arrest, apoptosis, and inhibit tumor growth and metastasis. arabjchem.orgnih.govekb.eg These mechanisms include:

Inhibition of Tyrosine Kinases: Many quinoline-based compounds have been designed as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR, which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival. arabjchem.orgmdpi.com

Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization. ekb.eg This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various pathways. This can involve the upregulation of pro-apoptotic proteins like Caspase-3 and Caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

Generation of Reactive Oxygen Species (ROS): Certain quinoline-chalcone hybrids have been shown to induce the generation of ROS in cancer cells, leading to oxidative stress and cell death. nih.gov

Inhibition of Topoisomerase: Some quinoline compounds can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby preventing the proliferation of cancer cells. arabjchem.org

The table below provides an overview of the mechanistic pathways associated with the anticancer activity of various quinoline derivatives.

Mechanism of ActionTarget/PathwayEffectReference
Tyrosine Kinase InhibitionEGFR, VEGFR-2, PDGFRInhibition of cell proliferation and survival arabjchem.orgmdpi.com
Tubulin Polymerization InhibitionMicrotubulesCell cycle arrest at G2/M phase, apoptosis ekb.egnih.gov
Apoptosis InductionCaspase-3, Caspase-9, PARPProgrammed cell death nih.gov
ROS GenerationCellular oxidative stressCell death nih.gov
Topoisomerase InhibitionDNA replication and repairInhibition of cell proliferation arabjchem.org

Applications in Advanced Materials and Catalysis

Role of 8-Bromo-3-nitro-2(1H)-quinolinone as a Key Synthetic Intermediate

The strategic placement of the bromo and nitro groups on the 2(1H)-quinolinone scaffold makes this compound a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group activates the quinolinone ring system, facilitating a variety of chemical transformations. nih.gov This activation is crucial for the synthesis of a diverse range of substituted quinolones, which are scaffolds of significant interest in medicinal chemistry and materials science.

Research has demonstrated the utility of the 8-nitroquinolin-2(1H)-one core in the preparation of derivatives with potent biological activities, such as antitrypanosomal agents. nih.govacs.orgacs.org In these synthetic pathways, the core structure is often modified at various positions, and the presence of a bromo group, as in this compound, offers a convenient handle for further functionalization through cross-coupling reactions. This allows for the introduction of a wide array of chemical moieties, leading to the generation of libraries of compounds with diverse properties.

The synthesis of various halogenated and substituted 8-nitroquinolinones highlights the importance of brominated intermediates. For instance, the synthesis of 6-bromo-3-chloro-8-nitroquinolin-2(1H)-one has been reported, showcasing the step-wise functionalization of the quinolinone core where bromination and chlorination are key steps. acs.org While not the primary focus, the synthesis of the "3-bromo-position isomer" of 6-bromo-8-nitroquinolin-2(1H)-one points towards the accessibility and utility of this compound as a precursor. nih.govacs.org

The following table provides examples of synthetic transformations involving the quinolinone scaffold, illustrating the potential pathways for which this compound could serve as a starting material.

Starting MaterialReagents and ConditionsProductApplication Area
8-nitroquinolin-2(1H)-oneBromine, Acetic Acid6-bromo- and 3,6-dibromo derivativesIntermediate for antitrypanosomal agents
3-chloro-8-nitroquinolin-2(1H)-oneNaBrO3, HBr6-bromo-3-chloro-8-nitroquinolin-2(1H)-oneIntermediate for antitrypanosomal agents
1-methyl-3,6,8-trinitro-2-quinoloneCyclopentadiene (B3395910), TriethylamineTetracyclic and polycyclic compoundsSynthesis of complex heterocycles

Utilization in Ligand Design for Transition Metal Catalysis

The quinoline (B57606) framework is a well-established structural motif in the design of ligands for transition metal catalysis. rsc.orgacs.org The nitrogen atom in the quinoline ring, along with other potential donor atoms introduced through functionalization, can effectively coordinate with metal centers. While direct utilization of this compound as a ligand is not extensively documented, its structure presents significant potential for the development of novel ligands.

The bromo substituent at the 8-position can be readily replaced or used in cross-coupling reactions to introduce phosphine, amine, or other coordinating groups. Furthermore, the nitro group at the 3-position, after reduction to an amino group, can serve as an additional coordination site or be further modified. This dual functionality allows for the creation of bidentate or even multidentate ligands. The electronic properties of the resulting ligands can be fine-tuned by the choice of substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes. researchgate.net

The design of such ligands derived from this compound could lead to catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The inherent chirality of some quinolinone derivatives also opens the door to the development of catalysts for asymmetric synthesis.

Applications in Luminescent Materials and Chemical Sensors

Quinoline and its derivatives are renowned for their luminescent properties and have been extensively used in the development of fluorescent probes and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netnih.govscirp.orgmdpi.commdpi.com The rigid, planar structure of the quinoline ring system provides a robust platform for creating highly emissive materials.

Although the nitro group in this compound is known to quench fluorescence, this compound serves as an excellent precursor for luminescent materials. nih.gov The synthetic versatility of the bromo and nitro groups allows for their conversion into functionalities that enhance luminescence. For example, reduction of the nitro group to an amino group can lead to compounds with strong intramolecular charge transfer (ICT) character, which are often highly fluorescent and sensitive to their environment. This property is particularly useful for developing chemical sensors.

Quinoline-based fluorescent sensors have been successfully developed for the detection of various metal ions, including Cu²⁺, Fe³⁺, Zn²⁺, and Mg²⁺. rsc.orgrsc.orgacs.orgresearchgate.net These sensors typically operate via a chelation-enhanced fluorescence mechanism, where the binding of a metal ion to the quinoline-based ligand modulates its fluorescent output. By modifying this compound to incorporate specific chelating moieties, it is possible to design highly selective and sensitive sensors for a range of analytes.

The following table summarizes the performance of some quinoline-based fluorescent sensors, illustrating the potential of this class of compounds.

SensorAnalyte DetectedDetection Limit
Quinoline-based probeCopper ions (Cu²⁺/Cu⁺)1.03 µM
Quinoline-based thiazole (B1198619) derivativesFe³⁺, Fe²⁺, Cu²⁺Not specified
Quinoline-based pyrimidine (B1678525) derivativeZn²⁺, Mg²⁺Not specified
Quinoline-based sensorAluminum ion (Al³⁺)Not specified

Development of Functional Organic Materials, including Dyes and Polymeric Systems

The quinolinone scaffold is a key component in a variety of functional organic materials, including dyes and polymers. nih.govnih.gov The extended π-conjugated system of the quinoline ring is responsible for the absorption and emission of light in the visible region, a fundamental property for dyes. The ability to modify the substituents on the quinolinone core allows for the tuning of the color and other properties of the resulting dyes.

This compound, with its reactive handles, is a promising starting material for the synthesis of novel dye molecules. The bromo group can be used to attach the quinolinone chromophore to other molecules or surfaces, while the nitro group can be converted to other functional groups to modulate the electronic properties and therefore the color of the dye.

In the realm of polymer science, quinoline-containing polymers are known for their interesting electronic and optoelectronic properties. nih.gov These polymers can be synthesized through the polymerization of quinolinone-based monomers. This compound could be transformed into a polymerizable monomer by, for example, introducing a vinyl or other polymerizable group via a cross-coupling reaction at the 8-position. The resulting polymers could find applications in areas such as organic electronics, photovoltaics, and nonlinear optics.

While direct polymerization of this compound has not been reported, the derivatization of quinolones for incorporation into polymeric structures is a known strategy. For instance, fluoroquinolones have been attached to polymer backbones to create drug delivery systems. nih.gov This highlights the potential for incorporating the unique electronic properties of the this compound core into macromolecular architectures.

Future Perspectives and Emerging Research Avenues for 8 Bromo 3 Nitro 2 1h Quinolinone Research

The field of quinolinone research, particularly concerning derivatives like 8-bromo-3-nitro-2(1H)-quinolinone, is on the cusp of a new era of discovery. Propelled by technological innovations and novel scientific strategies, the versatile quinolinone structure, enhanced by its bromo and nitro groups, offers a rich landscape for future investigations. Key future directions will likely center on the use of computational tools, the exploration of new biological roles, the improvement of analytical methods, and a strong focus on sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-3-nitro-2(1H)-quinolinone, and how is regioselectivity ensured during nitration?

  • Methodological Answer : A common approach involves sequential bromination and nitration of a quinolinone scaffold. For nitration, regioselectivity is controlled by electron-donating/withdrawing groups and reaction conditions (e.g., HNO₃ in H₂SO₄ at 0–5°C). For example, in related compounds, nitration at the 3-position is favored due to the directing effects of adjacent substituents . Post-synthesis, purification via recrystallization (e.g., using EtOH/water mixtures) ensures product integrity. Structural confirmation requires ¹H/¹³C NMR and HRMS, as demonstrated in similar bromo-nitroquinolinones .

Q. How is this compound characterized to confirm purity and structure?

  • Methodological Answer : Characterization typically involves:

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons and nitro/bromo substitution patterns (e.g., deshielded protons near electron-withdrawing groups).
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio).
  • HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as bromo-quinolinones are prone to light-induced decomposition .
  • Respiratory Protection : Use fume hoods and N95 masks due to potential irritation (GHS H335) .
  • Waste Disposal : Segregate halogenated waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example:

  • Nitration : Modeling electrophilic aromatic substitution identifies energy barriers for nitro group placement.
  • Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., xylenes or Ph₂O for high-temperature reactions) .
  • Experimental validation via small-scale trials (1–2 mmol) refines predicted conditions .

Q. How do contradictory NMR data arise in structural elucidation, and how are they resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Tautomerism : Quinolinone enol-keto tautomerism alters proton chemical shifts. Variable-temperature NMR (e.g., –40°C to 25°C) stabilizes dominant forms .
  • Solvent Artifacts : DMSO-d₆ may induce peak splitting; cross-verify with CDCl₃ or D₂O .
  • Dynamic Effects : NOESY or ROESY detects spatial proximity of substituents to resolve ambiguities .

Q. What strategies improve yield in multi-step syntheses involving bromo-nitroquinolinones?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during nitration .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups post-bromination without nitro group reduction .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15 min vs. 24 h) and improves yield in cyclization steps .

Q. How is regioselective functionalization achieved in derivatives of this compound?

  • Methodological Answer :

  • Directed C-H Activation : Use directing groups (e.g., pyridyl or carbonyl) to install substituents at specific positions.
  • Metalation : LDA (Lithium Diisopropylamide) deprotonates quinolinone at the 4-position for electrophilic quenching .
  • Cross-Coupling : Sonogashira or Buchwald-Hartwig reactions modify the bromo site while retaining the nitro group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.